1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

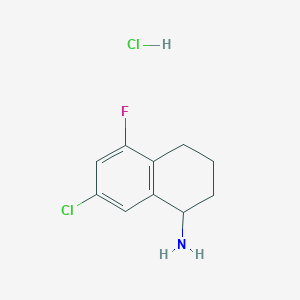

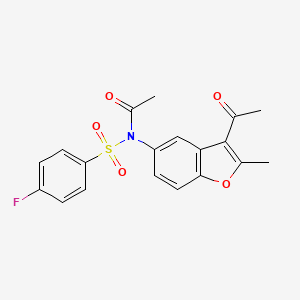

“1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid” is a chemical compound. It has a molecular weight of 298.12 . It’s a derivative of benzyl halides, which are widely used as alkylation reagents in drug synthesis .

Synthesis Analysis

Benzyl halides are often used in drug synthesis and are potential genotoxic impurities (PGTIs) required to be controlled at trace levels . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . Potassium iodide (KI) was used to convert the mixed benzyl halides into benzyl iodides before derivatization .Molecular Structure Analysis

The molecular structure of this compound is complex. The compound contains a benzyl group (a benzene ring attached to a CH2 group), which is dichlorinated (has two chlorine atoms attached), and is linked to a pyridinecarboxylic acid group (a six-membered ring with five carbon atoms and one nitrogen atom, with a carboxylic acid group attached) .Physical And Chemical Properties Analysis

The compound has a melting point of 290-292°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- Research in coordination chemistry has explored compounds containing pyridine and benzimidazole structures, highlighting the preparation, properties, and potential applications of these compounds in various fields, including biological and electrochemical activities. Such studies provide a foundation for understanding the chemical behavior and applications of complex structures related to "1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid" (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Applications

- Investigations into the chemistry of oxadiazoles, which share structural similarities with the pyridine moiety, reveal their significance in medicinal chemistry. These compounds are known for their diverse biological activities, suggesting that derivatives of the target compound could have potential applications in drug development and other bioactive material studies (Verma et al., 2019).

Environmental and Material Sciences

- Studies on the pyrolysis of polysaccharides and related compounds, including those with pyridine structures, offer insights into the thermal degradation processes of organic materials. This research is relevant for understanding the environmental stability and degradation pathways of complex organic compounds, which could relate to the environmental impact and degradation studies of "1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid" (Ponder & Richards, 1994).

Analytical Chemistry and Spectroscopy

- The influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, has been reviewed. These studies provide insights into how metal ions interact with organic molecules, affecting their electronic structure and properties. This is pertinent for exploring the coordination chemistry and potential catalytic applications of the compound (Lewandowski, Kalinowska, & Lewandowska, 2005).

Mecanismo De Acción

Target of Action

The primary target of 1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is 3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the fatty acid synthesis pathway in Escherichia coli .

Mode of Action

It’s known that compounds with similar structures, such as dichlorobenzyl alcohol, interact with their targets through a process of denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

It’s likely that it interferes with the fatty acid synthesis pathway due to its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 3 .

Pharmacokinetics

It’s known that similar compounds, such as dichlorobenzyl alcohol, are released almost immediately from their formulation and reach peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

It’s likely that it inhibits the growth of escherichia coli by interfering with the fatty acid synthesis pathway .

Action Environment

It’s known that the reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-4-1-5-11(15)9(10)7-16-6-2-3-8(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZABLVUWOYTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)

![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)

![N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2810988.png)